

Technical Guide: Synthesis and Purification of IR-820

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of **IR-820**, a near-infrared (NIR) heptamethine cyanine dye. Due to the absence of a detailed, publicly available synthesis protocol, this document outlines a representative synthesis method based on established chemistry for analogous chloro-substituted cyanine dyes. The purification protocol is based on common laboratory practices for this class of compounds.

Physicochemical and Optical Properties of IR-820

IR-820 is a water-soluble dye with strong absorption and fluorescence in the near-infrared spectrum, making it suitable for various biomedical imaging and therapeutic applications. Its properties are summarized below.



Property	Value	
IUPAC Name	2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium, inner salt, sodium salt[1]	
CAS Number	172616-80-7[1][2]	
Molecular Formula	C46H50CIN2NaO6S2[1][2]	
Molecular Weight	849.47 g/mol [1][2]	
Appearance	Solid powder, brown to dark brown[3]	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and methanol[4]	
Purity (Commercial)	≥98% (HPLC)[5]	
Storage Conditions	Store at -20°C for long-term stability (months to years). For short-term (days to weeks), store at 0-4°C, dry and protected from light[1].	

Optical Property	Value (in Water/PBS)	Value (in 10% Fetal Bovine Serum)
Excitation Maximum (λex)	~710 nm[1][6]	~793 nm[7][8]
Emission Maximum (λem)	~820-829 nm[1][6][8]	~858 nm[7][8]
Molar Extinction Coefficient	Data not available	Data not available
Fluorescence Quantum Yield (ΦF)	0.313%[7]	2.521%[7]

Representative Synthesis of IR-820

The synthesis of heptamethine cyanine dyes like **IR-820** typically involves the condensation of two heterocyclic quaternary ammonium salts with a seven-carbon polymethine bridge



precursor. The following protocol describes a plausible two-step synthesis.

Step 1: Synthesis of Precursor A - 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium, inner salt

This precursor is the heterocyclic base of the **IR-820** molecule. It is formed by the alkylation of 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone.

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,1,2-trimethyl-1H-benzo[e]indole (1 equivalent) and 1,4-butane sultone (1.2 equivalents).
- Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or sulfolane.
- Heat the mixture to 120-140°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Precipitate the product by adding an anti-solvent like diethyl ether or acetone.
- Collect the solid product by filtration, wash with the anti-solvent, and dry under vacuum to yield Precursor A.

Step 2: Condensation to form IR-820

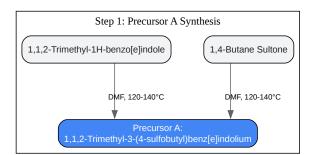
This step involves the condensation of two molecules of Precursor A with one molecule of a chloro-substituted cyclohexene linker (Precursor B).

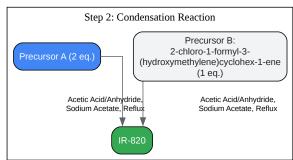
Experimental Protocol:

• In a round-bottom flask protected from light, dissolve Precursor A (2 equivalents) and Precursor B, 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1 equivalent), in a mixture of glacial acetic acid and acetic anhydride.[7]



- Add sodium acetate (3 equivalents) as a catalyst.
- Heat the mixture to reflux (approximately 120°C) with stirring for 1-2 hours.
- Monitor the formation of the deep green dye product via UV-Vis spectroscopy, observing the appearance of the characteristic long-wavelength absorption peak.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a large volume of cold diethyl ether to precipitate the crude IR-820.
- Collect the crude solid by filtration and wash thoroughly with diethyl ether to remove residual acetic acid and unreacted precursors.
- Dry the crude product under vacuum before proceeding to purification.





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Representative synthesis pathway for IR-820.

Purification of IR-820

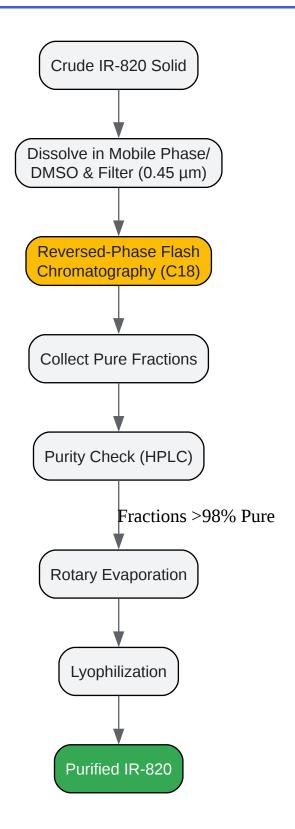
Purification is critical to remove byproducts and unreacted starting materials. Reversed-phase chromatography is the most effective method for purifying cyanine dyes like **IR-820**.



Experimental Protocol: Reversed-Phase Flash Chromatography

- Column Preparation: Select a C18 reversed-phase flash chromatography column. Equilibrate
 the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1%
 Trifluoroacetic Acid (TFA)) until a stable baseline is achieved.
- Sample Preparation: Dissolve the crude **IR-820** solid in a minimal amount of the initial mobile phase or DMSO. If using DMSO, ensure the injection volume is small to prevent solvent effects. Filter the sample through a 0.45 μm filter to remove particulates.
- Chromatography:
 - Loading: Load the filtered sample onto the equilibrated column.
 - Elution: Elute the compound using a gradient of increasing organic solvent concentration.
 A typical gradient might be:
 - 5% to 50% Acetonitrile (in water, with 0.1% TFA) over 10 column volumes.
 - 50% to 95% Acetonitrile over 5 column volumes.
 - Hold at 95% Acetonitrile for 2 column volumes to elute highly nonpolar impurities.
 - Monitoring: Monitor the elution using a UV-Vis detector at the absorbance maximum of IR-820 (~710-820 nm).
- Fraction Collection: Collect the fractions corresponding to the main peak of IR-820.
- Purity Analysis: Analyze the purity of the collected fractions using analytical High-Performance Liquid Chromatography (HPLC).
- Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile)
 using a rotary evaporator.
- Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final purified IR-820 product as a fluffy, dark green/brown solid.





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Purification workflow for IR-820.



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- To cite this document: BenchChem. [Technical Guide: Synthesis and Purification of IR-820]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141578#synthesis-and-purification-of-ir-820]

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